(S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to (S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves the formation of pyrrolidine rings and the introduction of tert-butoxycarbonyl and other functional groups. For instance, compounds like tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate have been synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via mixed anhydride methods, characterized by X-ray diffraction studies (S. Naveen et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds in this family, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, reveals a pyrrolidine ring adopting an envelope conformation. The structure is confirmed through spectroscopic methods and crystallography, demonstrating the spatial arrangement and conformational dynamics important for their chemical reactivity and interaction (Jing Yuan et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving these compounds include various transformations pivotal to organic synthesis, such as nitrile anion cyclization, leading to pyrrolidines with high enantioselectivity. This showcases their utility in constructing complex, chiral chemical architectures (John Y. L. Chung et al., 2005).
Scientific Research Applications
-
Synthetic Organic Chemistry
- The tert-butoxycarbonyl (Boc) group finds large applications in synthetic organic chemistry .
- A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems .
- The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
-
Chemistry and Biology
Safety And Hazards
properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-4-9-17(22,14(23)24)11-12-5-7-13(8-6-12)18(19,20)21/h5-8H,4,9-11H2,1-3H3,(H,23,24)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYODUEBIJKKN-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428028 |
Source
|
Record name | Boc-(S)-alpha-(4-trifluoromethylbenzyl)-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1217720-94-9 |
Source
|
Record name | Boc-(S)-alpha-(4-trifluoromethylbenzyl)-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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